molecular formula C22H21ClFN3O3S B1683883 MK-5108 CAS No. 1010085-13-8

MK-5108

Cat. No. B1683883
M. Wt: 461.9 g/mol
InChI Key: LCVIRAZGMYMNNT-VVONHTQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-5108, also known as VX-689, is a highly potent and specific inhibitor of Aurora A kinase . It has an IC50 value of 0.064 nM . It is a novel small molecule that shows robust selectivity for Aurora A over Aurora B and Aurora C .


Molecular Structure Analysis

MK-5108 has a molecular formula of C22H21ClFN3O3S and a molecular weight of 461.94 . A crystal structure of an Aurora A/MK-5108 complex suggests the chemical basis for its higher specificity .


Chemical Reactions Analysis

MK-5108 inhibits Aurora-A activity in an ATP-competitive manner . It shows robust selectivity against other family kinases Aurora-B (220-fold) and Aurora-C (190-fold) .

Scientific Research Applications

Anticancer Activity in Non-Small-Cell Lung Cancer (NSCLC)

MK-5108, as an Aurora A kinase inhibitor, exhibits potent anticancer activity in various malignancies, including breast, cervical, colon, ovarian, and pancreatic cancers. Specifically, it demonstrates significant efficacy in NSCLC cell lines, both as a single agent and in combination with chemotherapy drugs like cisplatin and docetaxel. This effectiveness is attributed to its ability to inhibit cell growth, induce cell cycle arrest, and prompt apoptosis (Chinn, Holland, & Mack, 2014).

Targeting Aurora-A Kinase for Tumor Growth Inhibition

MK-5108 is specifically designed to inhibit Aurora-A kinase, a key regulator in mitosis. Overexpression of Aurora-A in cancers results in abnormal mitosis, leading to chromosomal instability and tumorigenesis. The selective inhibition of Aurora-A by MK-5108 has shown promising results in reducing tumor growth in various human cancer cell lines and xenograft models. It also enhances the effectiveness of chemotherapy agents like docetaxel without exacerbating their adverse effects (Shimomura et al., 2010).

Clinical Trials in Advanced Solid Tumors

A Phase I clinical trial of MK-5108, assessing its efficacy and safety as monotherapy and in combination with docetaxel in patients with advanced solid tumors, found it to be well-tolerated at high doses. The study provides insights into the pharmacokinetics and pharmacodynamics of MK-5108, highlighting its potential as a cancer therapeutic (Amin et al., 2016).

Application in Ovarian Cancer Stem Cells

MK-5108's inhibition of Aurora-A kinase in epithelial ovarian cancer stem cells leads to cell cycle arrest and impacts the NFκB pathway. Since these stem cells are known for their chemoresistance and role in cancer recurrence, MK-5108's effectiveness against them suggests its potential in targeting recurrent ovarian cancer (Chefetz, Holmberg, Alvero, Visintin, & Mor, 2011).

Inhibiting Uterine Leiomyosarcoma Growth

MK-5108 targets Aurora A kinase in uterine leiomyosarcoma (ULMS), a poorly understood cancer with limited treatment options. By inhibiting Aurora A, MK-5108 reduces tumor proliferation and induces apoptosis in ULMS cell lines and xenograft models. This finding suggests a new therapeutic approach for ULMS (Shan et al., 2012).

Enhancement of Lymphoma Cell Death

MK-5108, in combination with histone deacetylase inhibitor vorinostat, shows enhanced lymphoma cell death. This combination leads to acetylation of p53 and repression of c-Myc, hTERT, and microRNA levels, suggesting a synergistic approach in lymphoma treatment (Kretzner et al., 2009).

Attenuation of Renal Fibrosis in Chronic Kidney Disease

MK-5108 demonstrates potential in treating renal fibrosis in chronic kidney disease (CKD) by inhibiting the Aurora-A kinase. Its use in animal and cell models showed significant reduction in fibrosis, suggesting its role as a therapeutic agent in CKD (Jiang et al., 2021).

Role in Idiopathic Pulmonary Fibrosis

In idiopathic pulmonary fibrosis, MK-5108 has been identified as an inhibitor of YAP nuclear localization, which is involved in fibroblast activation and lung remodeling. This role of MK-5108 in modulating lung fibrosis highlights its potential in treating this progressive lung disease (Yang et al., 2022).

Safety And Hazards

MK-5108 is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIRAZGMYMNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026054
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-5108

CAS RN

1010085-13-8
Record name MK-5108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-5108
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-5108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-5108
Reactant of Route 2
MK-5108
Reactant of Route 3
Reactant of Route 3
MK-5108
Reactant of Route 4
Reactant of Route 4
MK-5108
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
MK-5108
Reactant of Route 6
MK-5108

Citations

For This Compound
428
Citations
SE Minton, P LoRusso, AC Lockhart, M Saif… - Journal of Clinical …, 2010 - ascopubs.org
… MT patients receive oral MK-5108 q 12 hr for 2 days every 14-21 days. CT patients receive … oral MK-5108 q 12 hr for 2 days every 21 days. A 3+3 dose escalation scheme of MK-5108 is …
Number of citations: 15 ascopubs.org
M Amin, SE Minton, PM LoRusso… - Investigational new …, 2016 - Springer
… MK-5108 is a potent/highly selective Aurora A kinase inhibitor. Methods A randomized Phase I study of MK-5108, … This study was terminated early due to toxicities in Panel2 at MK-5108 …
Number of citations: 41 link.springer.com
M Jiang, M Bai, S Xu, T Wang, J Lei, M Xu… - … et Biophysica Acta (BBA …, 2021 - Elsevier
… MK-5108 is a potent and highly selective AURKA inhibitor that has been shown to exhibit … of MK-5108 in the development of renal fibrosis. Our results showed that MK-5108 dramatically …
Number of citations: 3 www.sciencedirect.com
T Shimomura, S Hasako, Y Nakatsuru, T Mita… - Molecular cancer …, 2010 - AACR
… of MK-5108 for Aurora-A, the IC 50 values of MK-5108 were … on the IC 50 value of MK-5108. The Aurora-B assay reaction was … not only for MK-5108-sensitive but also MK-5108-resistant …
Number of citations: 134 aacrjournals.org
DC Chinn, WS Holland, PC Mack - Journal of cancer research and clinical …, 2014 - Springer
… MK-5108 is a potent inhibitor of Aurora A kinase that has shown preclinical potent activity in … We sought to assess the preclinical efficacy of MK-5108 in a panel of non-small-cell lung …
Number of citations: 29 link.springer.com
S Noronha, LAC Alt, TE Scimeca, O Zarou… - In Vitro Cellular & …, 2018 - Springer
… In this study, we investigated the effects of an Aurora kinase A inhibitor (MK-5108), an Aurora kinase B inhibitor (AZD1152-HQPA), and a pan-Aurora kinase inhibitor (AMG 900) on …
Number of citations: 9 link.springer.com
L Kretzner, A Scuto, K Claudia, R Jove, SJ Forman… - Blood, 2009 - Elsevier
… MK-5108 results in over 85% apoptosis of multiple lymphoma lines tested at 72 hours. Cell cycle analyses by FACS of MK-5108 … of lymphoma cells to MK-5108, siRNA-mediated knock-…
Number of citations: 3 www.sciencedirect.com
X Gong, S **, F Merzoug, XS Ye, MJ Lallena… - Molecular Cancer …, 2013 - AACR
… with the combination of an Aurora-A inhibitor, MK-5108, with navitoclax, an inhibitor of Bcl-2 … to the single agent Aurora-A inhibitor and to synergy of combined MK-5108 and navitoclax. …
Number of citations: 0 aacrjournals.org
M Durbas, P Pabisz, K Wawak, A Wiśniewska… - Apoptosis, 2018 - Springer
… MK-5108… MK-5108-treated IMR-32 cells was documented by assessing autophagic flux. Application of a lysosomotropic agent—chloroquine (CQ) affected the 14G2a mAb- and MK-5108…
Number of citations: 10 link.springer.com
Y Yang, DM Santos, L Pantano, R Knipe… - American Journal of …, 2022 - atsjournals.org
… In this study, we characterize the antifibrotic effect of inhibiting AURKA with MK-5108 through actin cytoskeleton–mediated YAP regulation and report its efficacy in preventing bleomycin-…
Number of citations: 4 www.atsjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.